molecular formula C18H14N2O3 B14366921 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one CAS No. 90054-45-8

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one

Cat. No.: B14366921
CAS No.: 90054-45-8
M. Wt: 306.3 g/mol
InChI Key: HPMYQABVBALALG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one is a chemical compound that belongs to the pyridazinone family This compound is characterized by the presence of a methoxybenzoyl group and a phenyl group attached to a pyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one typically involves the reaction of 4-methoxybenzoyl chloride with 5-phenylpyridazin-4(1H)-one in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 4-hydroxybenzoyl derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

    Oxidation: 4-Hydroxybenzoyl derivatives.

    Reduction: Alcohol derivatives of the benzoyl moiety.

    Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzoyl derivatives: Compounds with similar structures but different substituents on the benzoyl group.

    Phenylpyridazinone derivatives: Compounds with variations in the substituents on the pyridazinone ring.

Uniqueness

3-(4-Methoxybenzoyl)-5-phenylpyridazin-4(1H)-one is unique due to the specific combination of the methoxybenzoyl and phenyl groups attached to the pyridazinone ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

90054-45-8

Molecular Formula

C18H14N2O3

Molecular Weight

306.3 g/mol

IUPAC Name

3-(4-methoxybenzoyl)-5-phenyl-1H-pyridazin-4-one

InChI

InChI=1S/C18H14N2O3/c1-23-14-9-7-13(8-10-14)17(21)16-18(22)15(11-19-20-16)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,22)

InChI Key

HPMYQABVBALALG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=NNC=C(C2=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.